2-Ethylthio-4-t-butylphenol
Description
Structure
3D Structure
Properties
CAS No. |
64096-98-6 |
|---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
4-tert-butyl-2-ethylsulfanylphenol |
InChI |
InChI=1S/C12H18OS/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
GEUOJJSERZXHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Synthesis Methodologies for 2 Ethylthio 4 T Butylphenol
Established Synthetic Routes
The creation of the C-S bond at the sterically hindered ortho-position of 4-tert-butylphenol (B1678320) requires specific and regioselective chemical strategies. General methods for the ortho-alkylation and thioalkylation of phenols serve as the primary blueprint for synthesizing the target molecule.
Preparation via Ortho-(Alkylthio)phenol Processes
A plausible and effective route for the synthesis of 2-Ethylthio-4-t-butylphenol is through a Mannich-type thioalkylation reaction. This one-pot synthesis involves the reaction of a phenol (B47542) with an aldehyde and a thiol, offering a direct method for introducing an alkylthio group ortho to the phenolic hydroxyl. researchgate.net
For the specific synthesis of this compound, the reactants would be:
Phenol: 4-tert-butylphenol
Aldehyde: Formaldehyde (B43269) (or its equivalent, paraformaldehyde)
Thiol: Ethanethiol (B150549)
The reaction proceeds under catalytic conditions, typically using a base or an acid, to afford the desired 2-(ethylthiomethyl)-4-tert-butylphenol, which can then be converted to the final product if the methyl bridge is not desired, or the reaction can be adapted using other electrophiles. An alternative approach involves the direct reaction between the phenol and an electrophilic sulfur reagent, although achieving high ortho-selectivity can be challenging without specific directing catalysts.
Zirconium-Catalyzed Reactions in this compound Synthesis
The use of zirconium-based catalysts for the direct ortho-thioalkylation of phenols is not a widely documented method in scientific literature. Zirconium catalysts, particularly sulfated zirconia, are well-regarded as strong solid acid catalysts for reactions like Friedel-Crafts alkylation and acylation. rsc.org For instance, zirconia-based catalysts have been effectively used in the tert-butylation of phenol itself.
While direct C-S bond formation on phenols using zirconium catalysts is not established, one could theorize their potential application. A solid acid catalyst like sulfated zirconia could potentially activate the phenolic ring, making it more susceptible to electrophilic attack. If a suitable ethylthio-donating electrophile were used, the catalyst's surface properties and acidity could influence the regioselectivity of the reaction, possibly favoring the ortho position. However, this remains a hypothetical route requiring empirical validation, as current research on zirconium catalysis has focused more on C-C and C-O bond formations or C-C bond cleavage and hydroboration. acs.orgresearchgate.net
Mechanistic Investigations of Formation Reactions
The mechanism for the formation of this compound via the proposed Mannich-type reaction is a well-understood pathway. The reaction is typically initiated by the formation of a reactive electrophile from the aldehyde and the thiol.
The proposed mechanism involves the following key steps:
Formation of Hemithioacetal: Ethanethiol adds to formaldehyde under catalytic conditions to form an ethyl hemithioacetal.
Generation of Thionium (B1214772) Ion: Under acidic conditions, the hydroxyl group of the hemithioacetal is protonated and eliminated as water, generating a reactive electrophilic species, the ethylthionium ion (CH₂=S⁺-Et).
Electrophilic Aromatic Substitution: The electron-rich 4-tert-butylphenol acts as a nucleophile. The phenolic hydroxyl group directs the substitution to the ortho and para positions. Since the para position is already occupied by the tert-butyl group, the electrophilic thionium ion attacks the ortho-carbon.
Rearomatization: The resulting intermediate, a cyclohexadienone, loses a proton to regain aromaticity, yielding the final product, 2-(ethylthiomethyl)-4-tert-butylphenol.
This mechanism highlights the role of the catalyst in generating the electrophile and the inherent directing effect of the hydroxyl group in achieving ortho-substitution.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that require careful tuning include temperature, catalyst loading, and the molar ratio of reactants. The following interactive table illustrates a hypothetical optimization study based on common findings in related phenol functionalization reactions. researchgate.net
Interactive Data Table: Optimization of this compound Synthesis
| Entry | Reactant Ratio (Phenol:Thiol:Aldehyde) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 1:1:1 | 5 | 60 | 45 |
| 2 | 1:1.2:1.2 | 5 | 60 | 58 |
| 3 | 1:1.5:1.5 | 5 | 60 | 65 |
| 4 | 1:1.5:1.5 | 10 | 60 | 72 |
| 5 | 1:1.5:1.5 | 10 | 80 | 85 |
| 6 | 1:1.5:1.5 | 10 | 100 | 78 (Side products observed) |
| 7 | 1:1.5:1.5 | 15 | 80 | 86 |
Analysis of Optimization Parameters:
Reactant Ratio: Using a slight excess of ethanethiol and formaldehyde (Entries 2 & 3) often improves the conversion of the limiting reactant, 4-tert-butylphenol.
Temperature: The reaction rate is typically sensitive to temperature. An increase from 60°C to 80°C (Entry 5) significantly boosts the yield. However, excessively high temperatures (Entry 6) can lead to the formation of undesired side products and potential decomposition.
Catalytic Systems for Directed Synthesis
The selective introduction of the ethylthio group at the ortho position is the primary challenge, and the choice of catalyst is paramount. Several catalytic systems are known to promote ortho-selective functionalization of phenols.
Brønsted or Lewis Acids: As facilitators of the Mannich-type reaction, acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride can effectively catalyze the formation of the electrophile and promote the subsequent aromatic substitution.
Metal-Based Catalysts: While less common for this specific transformation, certain transition metal catalysts are known for directing ortho-C–H functionalization. Copper and palladium complexes, for instance, have been used extensively in C-S bond formation reactions. rsc.orgrsc.org A system employing a copper(I) or copper(II) salt could potentially catalyze the direct ortho-thiolation of 4-tert-butylphenol. nih.gov
Aluminum Thiophenoxide Catalysts: For ortho-alkylation of phenols, aluminum thiophenoxide has proven to be a highly selective catalyst. google.com By analogy, a similar aluminum-based system could be adapted for ortho-thioalkylation, offering a high degree of regiocontrol.
Green Chemistry Approaches in this compound Production
Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key strategies focus on alternative solvents, safer reagents, and improved energy efficiency.
Use of Greener Solvents: Traditional syntheses often use chlorinated or volatile organic solvents. Replacing these with more environmentally benign options is a primary goal. Water has been successfully used as a solvent for copper-catalyzed C-S coupling reactions, making it an attractive medium for aryl thioether synthesis. hep.com.cnresearchgate.netderpharmachemica.com
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies product purification. Solvent-free acetylation of phenols has been shown to be highly efficient, and similar conditions could be developed for thioalkylation. researchgate.net
Alternative Sulfur Reagents: Ethanethiol is volatile and has a strong, unpleasant odor. Green chemistry encourages the use of odorless and more stable sulfur surrogates. Reagents like potassium xanthates can serve as thiol-free sources for synthesizing thioethers, avoiding the handling of malodorous compounds. mdpi.com
By integrating these approaches, the production of this compound can be made more sustainable and economically viable.
Chemical Reactivity and Transformation Pathways of 2 Ethylthio 4 T Butylphenol
Phenolic Hydroxyl Group Derivatization Reactions
The hydroxyl group (-OH) is a primary site for derivatization. As is characteristic of phenols, this group can undergo a variety of reactions to form ethers and esters. These transformations are fundamental in modifying the compound's physical and chemical properties.
Etherification: The phenolic proton can be removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to yield the corresponding ether. For instance, reaction with methyl iodide would yield 2-ethylthio-4-t-butylanisole.
Esterification: Acylation of the hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base catalyst (e.g., pyridine, triethylamine). This reaction produces phenyl esters. For example, reacting 2-Ethylthio-4-t-butylphenol with acetyl chloride would yield 2-ethylthio-4-t-butylphenyl acetate.
These derivatization reactions are common for hindered phenols and are expected to proceed on this compound, although the steric bulk from the ortho-ethylthio group may influence reaction rates compared to less substituted phenols.
Table 1: Predicted Derivatization Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagent Example | Predicted Product |
|---|---|---|
| Etherification | Methyl Iodide (CH₃I) / Base | 2-Ethylthio-4-t-butylanisole |
| Esterification | Acetyl Chloride (CH₃COCl) / Base | 2-Ethylthio-4-t-butylphenyl acetate |
| Silylation | Trimethylsilyl Chloride ((CH₃)₃SiCl) / Base | 1-(tert-butyldimethylsilyloxy)-2-(ethylthio)-4-(tert-butyl)benzene |
Thioether Moiety Chemical Transformations
The ethylthio group (-SEt) introduces sulfur chemistry to the molecule, providing pathways for oxidation, cleavage, and rearrangement reactions that are not available to its non-sulfur-containing analogs.
The sulfur atom in the thioether linkage is susceptible to oxidation. This process typically occurs in a stepwise manner, first yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions.
Formation of Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), can selectively oxidize the thioether to the corresponding sulfoxide (2-(Ethylsulfinyl)-4-t-butylphenol).
Formation of Sulfone: Stronger oxidizing agents, or the use of excess mild oxidant, will further oxidize the sulfoxide to the sulfone (2-(Ethylsulfonyl)-4-t-butylphenol). Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or excess meta-chloroperoxybenzoic acid (m-CPBA).
The electron-donating nature of the phenol (B47542) ring can influence the nucleophilicity of the sulfur atom, thus affecting its reactivity towards electrophilic oxidizing agents.
Table 2: Stepwise Oxidation of the Thioether Moiety
| Starting Material | Oxidizing Agent (Example) | Product | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | 1 eq. H₂O₂ | 2-(Ethylsulfinyl)-4-t-butylphenol | +0 |
| 2-(Ethylsulfinyl)-4-t-butylphenol | Excess H₂O₂ or m-CPBA | 2-(Ethylsulfonyl)-4-t-butylphenol | +2 |
The carbon-sulfur bond of the thioether can be cleaved under specific reductive or catalytic conditions. Methods like treating with Raney nickel are known to cause desulfurization, which would cleave the ethylthio group and replace it with a hydrogen atom, yielding 4-t-butylphenol. Other reagents, such as certain strong acids or Lewis acids, could potentially mediate cleavage or rearrangement, though such pathways are less common and highly condition-dependent.
Electrophilic Aromatic Substitution Patterns on the Phenol Ring
Electrophilic aromatic substitution (EAS) is a key reaction class for phenol-containing compounds. The outcome is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In this compound, the hydroxyl, ethylthio, and tert-butyl groups all act as ortho, para-directors and activate the ring towards electrophilic attack.
The directing influences are as follows:
Hydroxyl (-OH) group: A very strong activating group, directing incoming electrophiles to the ortho (C6) and para (C4) positions. Since the C4 position is blocked by the tert-butyl group, its primary directing influence is towards C6.
Ethylthio (-SEt) group: A moderately activating ortho, para-director, directing towards C3 (ortho), C5 (para), and C1 (ortho, blocked).
tert-Butyl (-tBu) group: A weakly activating ortho, para-director, directing towards C3/C5 (ortho) and C1 (para, blocked).
The powerful activating and directing effect of the hydroxyl group is expected to dominate, making the C6 position the most probable site for electrophilic substitution due to strong activation and steric accessibility. The C3 and C5 positions are also activated but to a lesser degree. For example, bromination of the related compound 4-t-butyl-2-methylphenol occurs exclusively at the C6 position. rsc.org
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence from -OH (at C1) | Influence from -SEt (at C2) | Influence from -tBu (at C4) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | (meta) | ortho (+) | ortho (+) | Moderately Favorable |
| C5 | (meta) | para (++) | ortho (+) | Favorable |
| C6 | ortho (+++) | (meta) | (meta) | Most Favorable |
Nucleophilic Substitution Reactions Involving the Phenol Ring
Nucleophilic aromatic substitution (SNAr) is generally not a viable pathway for this compound. Such reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂). The substituents on this compound (-OH, -SEt, -tBu) are all electron-donating, making the ring electron-rich and thus highly deactivated towards attack by nucleophiles. Consequently, this transformation pathway is considered unlikely under standard conditions.
Spectroscopic and Structural Elucidation of 2 Ethylthio 4 T Butylphenol
Mass Spectrometry (MS) Fragmentation Analysis
Specific mass spectrometry fragmentation data for 2-Ethylthio-4-t-butylphenol is not available in published scientific literature or databases. A detailed analysis of its fragmentation pattern, including the identification of parent ions and daughter fragments, would require experimental analysis that has not been reported.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum (UV-Vis) for this compound, which would provide information on its absorption maxima (λmax) and molar absorptivity, has not been documented in available scientific resources.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and specific bond lengths and angles, remains undetermined.
Computational and Theoretical Studies on this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific publicly available theoretical or computational studies focused solely on the chemical compound “this compound.”
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the user's instructions. The information required to populate the following categories for this compound is not present in the accessed scientific literature:
Computational and Theoretical Studies on 2 Ethylthio 4 T Butylphenol
Structure-Reactivity and Structure-Property Relationship Modeling
While computational studies exist for structurally related compounds such as 2,4-di-tert-butylphenol (B135424), the user's strict requirement to focus solely on 2-Ethylthio-4-t-butylphenol prevents the inclusion of analogous data from other molecules. Fulfilling the request would necessitate original research and calculation, which is beyond the scope of this service.
Advanced Applications and Industrial Utility of 2 Ethylthio 4 T Butylphenol and Its Derivatives
Role as a Chemical Intermediate in Specialty Chemicals Manufacturing
2-Ethylthio-4-t-butylphenol serves as a versatile intermediate in the synthesis of more complex, high-value molecules. The reactivity of its phenolic hydroxyl group, the aromatic ring, and the thioether linkage allows for a variety of chemical transformations. Structurally related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), are known to be crucial starting materials for a range of commercial products. For instance, 2,4-DTBP is a primary precursor for the synthesis of phosphite-based antioxidants, including Tris(2,4-di-tert-butylphenyl)phosphite (often referred to as Antioxidant 168), a widely used secondary antioxidant in the plastics industry. vinatiorganics.comwikipedia.org
Similarly, this compound can be a building block for:
High-Performance Antioxidants: The phenolic structure is the foundation for radical scavenging activity, while the ethylthio group can be modified or function synergistically to create multifunctional antioxidants.
UV Stabilizers: The phenol (B47542) moiety is a common feature in UV absorbers. It can be derivatized to produce molecules that protect materials from photodegradation. wikipedia.orgmedchemexpress.com
Ligands for Catalysis: The oxygen and sulfur atoms can act as donor sites for metal coordination, making it a precursor for specialized ligands used in industrial catalysis.
Pharmaceutical and Agrochemical Synthesis: The molecule can serve as a starting scaffold for building more complex active ingredients. vinatiorganics.comwikipedia.org
The synthesis pathways for these derivatives often involve reactions such as etherification or esterification at the hydroxyl group, electrophilic substitution on the aromatic ring, or oxidation of the thioether group.
Applications in Polymer Stabilization and Antioxidant Systems (Non-Biological)
The primary industrial application for sterically hindered phenols is the stabilization of polymeric materials against thermo-oxidative degradation. energiforsk.se The degradation of polymers is a radical chain reaction, and compounds like this compound function as primary antioxidants by interrupting this cycle.
The mechanism involves the following key features:
Radical Scavenging: The phenolic hydroxyl (-OH) group can donate its hydrogen atom to reactive peroxy radicals (ROO•) or alkyl radicals (R•) that are formed within the polymer matrix during degradation. energiforsk.semdpi.com This neutralizes the radicals and stops them from propagating the degradation chain.
Steric Hindrance: The bulky tert-butyl group adjacent to the hydroxyl group provides steric hindrance. energiforsk.se This feature is crucial as it stabilizes the resulting phenoxyl radical, preventing it from initiating new degradation chains and promoting its reaction with another radical to form a stable, non-reactive product. energiforsk.se
Synergy with Sulfur: The presence of the ethylthio group can offer synergistic antioxidant effects. Sulfur-containing compounds are known to decompose hydroperoxides (ROOH), which are key intermediates in the oxidation process, into non-radical products. This dual functionality of radical scavenging and hydroperoxide decomposition makes thio-substituted phenols potentially more effective stabilizers than their non-sulfur-containing counterparts.
This compound and its derivatives are anticipated to be effective in protecting a wide range of polymers, including polyolefins (polypropylene, polyethylene), styrenic polymers, and elastomers, from degradation during high-temperature processing and throughout their service life. vinatiorganics.com
Table 1: Comparison of Structural Features and Antioxidant Roles of Phenolic Compounds
| Compound | Key Structural Features | Primary Antioxidant Function |
|---|---|---|
| This compound | Phenolic -OH, Ortho-Thioether, Para-tert-Butyl | Radical Scavenging (H-donation), potential Hydroperoxide Decomposition |
| 2,4-Di-tert-butylphenol | Phenolic -OH, Ortho-tert-Butyl, Para-tert-Butyl | Radical Scavenging via H-donation from sterically hindered phenol |
| Butylated Hydroxytoluene (BHT) | Phenolic -OH, Di-ortho-tert-Butyl, Para-Methyl | High-efficiency Radical Scavenging due to significant steric hindrance |
Utilization in Lubricant and Fuel Additive Formulations
The stability of lubricants and fuels is critical for the performance and longevity of engines and machinery. Like polymers, these hydrocarbon-based fluids are susceptible to oxidation, which leads to the formation of sludge, varnish, and corrosive byproducts. regulations.gov Hindered phenols are widely used as antioxidants in these formulations to prevent such degradation. epa.govminglanchem.com
This compound is particularly well-suited for these applications due to:
High-Temperature Stability: The antioxidant mechanism is effective even at the high operating temperatures encountered in engines and industrial machinery. minglanchem.com
Oil Solubility: The alkyl groups (tert-butyl and ethyl) impart good solubility in non-polar hydrocarbon base oils and fuels.
Multifunctionality: The thioether component can provide additional benefits beyond antioxidation, such as anti-wear and extreme pressure properties, which are highly desirable in lubricant formulations. Sulfur compounds are known to form protective films on metal surfaces under load, preventing direct metal-to-metal contact and reducing wear.
Derivatives of 2,4,6-tris(tert-butyl)phenol are noted for their use as antioxidants in gasoline, jet fuel, and lubricant additives. regulations.govepa.gov The inclusion of a sulfur moiety in this compound suggests its potential for creating advanced, multifunctional additive packages that combine antioxidant and anti-wear properties in a single molecule.
Catalytic Applications and Ligand Design
The design of ligands is central to the development of selective and efficient metal catalysts. This compound possesses two potential coordination sites: the phenolic oxygen and the thioether sulfur. This makes it a candidate for use as a bidentate O,S-ligand.
Key aspects of its potential in catalysis include:
Chelation: The ability to bind to a metal center through both the oxygen and sulfur atoms can form a stable chelate ring, which influences the electronic properties and steric environment of the metal catalyst.
Steric Control: The bulky tert-butyl group can control access to the catalytic metal center, influencing the selectivity of chemical reactions (e.g., in polymerization or asymmetric synthesis).
Hard-Soft Lewis Acid-Base Interactions: The "hard" oxygen donor and "soft" sulfur donor allow for coordination with a variety of transition metals that have a preference for such combinations.
Research on related phenol-based ligands has shown their effectiveness in forming complexes with metals like titanium (IV) and vanadium (V) for polymerization reactions and oxygen transfer processes. researchgate.net Furthermore, thiophenol derivatives are well-known for their strong coordination to metals like gold, silver, and copper, highlighting the value of sulfur-based ligands in materials science and catalysis. pinaunaeditora.com.br
Development of Novel Functional Materials Incorporating this compound Moieties
Beyond its use as a simple additive, the this compound structure can be chemically incorporated into larger molecules or onto surfaces to create novel functional materials. This approach imparts the inherent properties of the moiety—such as antioxidant capability and metal affinity—to the bulk material.
Potential applications include:
Reactive Antioxidants: The molecule can be functionalized with a reactive group (e.g., a vinyl or acrylate (B77674) group) and then copolymerized into a polymer backbone. This creates a material with built-in, non-leaching antioxidant protection, which is critical for applications in food packaging and medical devices.
Surface Modification: Thiol and thioether compounds are known to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. pinaunaeditora.com.br By anchoring this compound to a metal surface, it is possible to create coatings that are resistant to both corrosion and oxidation.
Polymer-Metal Composites: The dual functionality of the molecule could be used to compatibilize polymer-metal interfaces. The thioether could bind to metal nanoparticles while the phenolic portion interacts with or is integrated into a polymer matrix, improving the dispersion and stability of the composite material.
Contributions to Agrochemical and Industrial Chemical Development (Non-Pesticidal Mechanism Focus)
In the agrochemical industry, the stability of active ingredients during storage and application is crucial for efficacy. While some phenols exhibit direct pesticidal activity, their role in formulation science often centers on non-pesticidal mechanisms. wikipedia.org
This compound can contribute in several ways:
Formulation Stabilizer: It can be added to agrochemical formulations as an antioxidant to protect sensitive active ingredients from oxidative degradation caused by exposure to air, light, or heat. This extends the shelf life and ensures the consistent performance of the product.
Intermediate for Plant Health Products: The structure can be used as a starting point to synthesize molecules that are not directly pesticidal but may influence plant growth or resilience in other ways.
Adjuvant Enhancement: As an adjuvant, it could help stabilize other components within a tank mix, preventing unwanted reactions between different chemicals.
The use of this compound as a stabilizer is analogous to its function in fuels and lubricants, where it preserves the integrity of complex organic mixtures. regulations.gov
Environmental Behavior and Degradation Pathways of 2 Ethylthio 4 T Butylphenol
Environmental Partitioning and Transport Mechanisms
Without dedicated studies on 2-Ethylthio-4-t-butylphenol, any discussion of its environmental fate would be speculative and not meet the required standards of scientific accuracy.
Based on a comprehensive search of available scientific literature, there is no information on the environmental behavior and degradation pathways, specifically concerning the fate in industrial waste streams and treatment technologies, for the chemical compound “this compound.”
The search results did not yield any data, research findings, or case studies related to the presence, persistence, or treatment of this specific compound in industrial wastewater. Consequently, no information can be provided for the requested section and subsections, and no data tables can be generated.
It is important to note that information is available for structurally related compounds such as "2,4-di-tert-butylphenol" and "4-tert-butylphenol," however, per the specific request to focus solely on "this compound," this information cannot be substituted.
Therefore, the article section on the environmental behavior and degradation pathways of this compound cannot be completed.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of substituted phenols is a well-established field, but the development of environmentally benign and efficient methods remains a critical goal. oregonstate.eduresearchgate.net Future research should focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct, regioselective introduction of the ethylthio group onto a 4-t-butylphenol precursor using advanced catalytic systems could offer a more atom-economical route.
Green Chemistry Approaches: Investigating syntheses that utilize greener solvents (like water or bio-based solvents), employ reusable heterogeneous catalysts, and use energy-efficient techniques such as microwave-assisted or flow chemistry could significantly reduce the environmental footprint of production. jddhs.com
One-Pot Syntheses: Designing tandem or domino reactions that form the substituted phenol (B47542) skeleton and introduce the ethylthio group in a single, continuous process would enhance efficiency and reduce the need for intermediate purification steps.
A comparative table of potential synthetic approaches is presented below.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Traditional (e.g., Friedel-Crafts) | Well-understood reaction mechanisms. | Optimization to reduce catalyst loading and waste. |
| Catalytic C-H Thioetherification | High atom economy, reduced steps. | Development of selective and robust catalysts. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Solvent selection and reaction parameter optimization. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Reactor design and integration of in-line purification. |
| Biocatalysis | High selectivity, mild conditions. | Enzyme discovery and engineering for thioether formation. |
Investigation of Undiscovered Reactivity and Catalytic Potential
The molecular architecture of 2-Ethylthio-4-t-butylphenol, featuring a hard phenolic oxygen and a soft sulfur donor, suggests its potential as a versatile ligand in coordination chemistry and catalysis. Sulfur-containing phenolic compounds are known to be promising chelating ligands for various metal complexes. mdpi.comresearchgate.net
Future investigations should pursue:
Coordination Chemistry: The synthesis and characterization of metal complexes with this compound as a ligand. The interplay between the phenol and thioether groups could lead to novel coordination modes and complex geometries.
Homogeneous Catalysis: Exploring the use of its metal complexes in catalytic processes such as oxidation reactions, cross-coupling reactions, or polymerization. The sterically hindered environment around the metal center could impart unique selectivity. researchgate.net
Redox Chemistry: A detailed study of the compound's oxidation chemistry. The sulfur atom can be oxidized to sulfoxide (B87167) and sulfone, potentially modulating the compound's electronic properties and antioxidant activity. This could lead to the development of redox-switchable catalysts or materials.
Development of Advanced Analytical Methodologies for Detection and Quantification
As with any specialty chemical, robust analytical methods are required for quality control, environmental monitoring, and research. While general methods for phenolic and organosulfur compounds exist, specific, validated methods for this compound are needed. nih.govresearchgate.net
Future work in this area should concentrate on:
Chromatographic Methods: The development of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS). nih.gov Techniques like HPLC-MS/MS would offer high sensitivity and selectivity for trace-level detection in complex matrices. acs.orgmdpi.com
Derivatization Strategies: For enhanced detection, especially at ultra-trace levels, research into derivatization reagents that selectively target either the phenolic hydroxyl or the thioether sulfur could be beneficial. acs.orgnih.gov
Voltammetric Techniques: Methods like linear sweep voltammetry, which are used to quantify other hindered phenolic antioxidants, could be adapted for this compound to rapidly assess its concentration and antioxidant capacity in various media. astm.org
Reference Standards: The synthesis and certification of a high-purity reference standard are crucial for accurate quantification across different laboratories and applications.
| Analytical Technique | Target Application | Key Advantages |
| GC-MS | Volatility and impurity profiling. | High resolution for separating similar compounds. |
| HPLC-MS/MS | Quantification in complex matrices (e.g., polymers, biological fluids). | High sensitivity and specificity. acs.org |
| NMR Spectroscopy | Structural elucidation and purity assessment. | Unambiguous structure confirmation. |
| Linear Sweep Voltammetry | Rapid antioxidant capacity screening. | Fast, cost-effective for quality control. astm.org |
Design and Synthesis of Functionally Enhanced Derivatives
The core structure of this compound is an excellent scaffold for chemical modification to create derivatives with tailored properties. Introducing new functional groups can enhance its performance as an antioxidant or create entirely new applications. nih.govrhhz.net
Promising research directions include:
Modulation of the Thioether Group: Synthesizing analogues with different alkyl or aryl groups on the sulfur atom to fine-tune solubility, steric hindrance, and electronic properties. The introduction of longer chains could improve compatibility with polymeric materials. researchgate.net
Bridged Dimeric Structures: Creating bis-phenolic compounds linked by a thioether bridge. Such structures often exhibit synergistic antioxidant effects and lower volatility, making them superior stabilizers for polymers. researchgate.net
Introduction of Secondary Functional Groups: Incorporating other antioxidant moieties (e.g., another hindered phenol, an amine) or polymerizable groups into the structure to create multifunctional additives. nih.govnih.gov This could lead to materials with built-in, non-leaching protection against degradation. uts.edu.au
The goal is to leverage the synergistic potential between the hindered phenol and the sulfur-containing fragment to achieve enhanced performance characteristics. partinchem.com
Computational Chemistry for Predictive Material Science and Reaction Optimization
Computational modeling provides a powerful tool for accelerating research and development while reducing experimental costs. Density Functional Theory (DFT) has proven to be highly effective for studying the properties of substituted phenols. nlss.org.indoaj.org
Future computational studies should focus on:
Predicting Antioxidant Activity: Using DFT to calculate key parameters like the O-H Bond Dissociation Enthalpy (BDE), ionization potential, and pKa. mdpi.commdpi.comacs.org These values are critical for predicting the efficiency and mechanism of antioxidant action and can be used to screen potential new derivatives in silico. researchgate.netscispace.com
Reaction Mechanism and Catalyst Design: Modeling potential synthetic pathways to understand reaction mechanisms and optimize conditions. Computational chemistry can aid in the design of catalysts for more efficient and sustainable synthetic routes as described in section 8.1.
Material Property Prediction: Simulating the interaction of this compound and its derivatives with polymer matrices. This can help predict compatibility, mobility, and ultimate performance as a material stabilizer, guiding the design of functionally enhanced derivatives.
| Computational Method | Research Application | Predicted Properties |
| DFT Calculations | Antioxidant Activity Screening | Bond Dissociation Enthalpy (BDE), pKa, Ionization Potential. mdpi.comresearchgate.net |
| Molecular Dynamics | Polymer Additive Performance | Compatibility, Diffusion Coefficients, Interaction Energies. |
| QSAR Modeling | Bioactivity Prediction | Correlation of molecular structure with biological activity. researchgate.net |
| Reaction Pathway Modeling | Synthesis Optimization | Transition state energies, reaction kinetics. |
By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new technologies and applications built upon a deeper understanding of its unique chemical properties.
Q & A
Q. What computational tools predict the environmental fate and degradation pathways of 2-Ethylthio-4-<i>tert</i>-butylphenol?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity. Molecular dynamics simulations can predict hydrolysis or photolysis rates under varying environmental conditions (e.g., sunlight exposure, pH). Software like EPI Suite provides preliminary data on bioaccumulation potential. Experimental validation via OECD 301/302 biodegradation tests is critical to confirm computational predictions .
Q. How does the substitution pattern of 2-Ethylthio-4-<i>tert</i>-butylphenol influence its antioxidant or antimicrobial efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified alkyl/thiomethyl groups and testing their redox potential (via DPPH/ABTS assays) or antimicrobial MIC (minimum inhibitory concentration). Electron-donating groups (e.g., tert-butyl) enhance radical scavenging, while the ethylthio moiety may improve membrane permeability in microbial targets. Comparative NMR/X-ray crystallography reveals conformational impacts on activity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
